The compound (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid is a complex organic molecule characterized by a multi-functional structure. It contains various functional groups, including an oxadiazole ring, which is known for its biological activity. This compound's stereochemistry is indicated by the (2S) designation, suggesting specific spatial arrangements of its atoms that can influence its biological interactions and properties.
These reactions are essential for understanding the compound's reactivity and potential metabolic pathways in biological systems
The biological activity of this compound is significant due to its structural features that suggest potential pharmacological effects. The oxadiazole moiety is often associated with antimicrobial and anti-inflammatory properties. Additionally, the presence of a phenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability. Studies using computer-aided prediction methods have indicated that compounds with similar structures exhibit a range of biological activities, including:
The synthesis of (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid can be approached through several synthetic routes:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:
Several compounds share structural similarities with (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenyl and ethynyl groups | Antagonistic activity against mGluR5 |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Thiadiazole ring with chlorophenyl substituent | Antimicrobial properties |
| 4-(Methylthio)benzoic acid | Contains thioether and carboxylic acid groups | Anti-inflammatory activity |
The uniqueness of (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid lies in its specific combination of functional groups that may synergistically enhance its biological activity compared to other similar compounds. Its complex structure allows for diverse interactions within biological systems that could lead to novel therapeutic applications.